3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline
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Overview
Description
3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is an organic compound that features a fluoro-substituted aniline linked to a phenoxy group, which is further attached to a tetramethyl-1,3,2-dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline typically involves multiple steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced via a reaction between a boronic acid or boronic ester and a suitable phenol derivative. This step often employs palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluoro group or the boronate ester, potentially yielding hydroxy or alkyl derivatives.
Substitution: The phenoxy and aniline groups can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).
Substitution: Halogenating agents like chlorine (Cl_2) or bromine (Br_2), nitrating agents like nitric acid (HNO_3), and sulfonating agents like sulfuric acid (H_2SO_4).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxy or alkyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is used as a building block for the construction of complex molecules. Its boronate ester moiety makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
The compound’s structural features allow it to interact with biological molecules, making it a candidate for drug discovery and development. It can be used to synthesize bioactive molecules that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it versatile for manufacturing processes.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
Uniqueness
Compared to similar compounds, 3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline offers a unique combination of functional groups that enhance its reactivity and versatility in synthetic applications. The presence of both a fluoro-substituted aniline and a boronate ester allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-fluoro-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)12-6-5-7-14(10-12)22-16-9-8-13(21)11-15(16)20/h5-11H,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWRXMLADWGLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=C(C=C(C=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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